O-(4-Methylphenyl)-L-serine
Description
O-(4-Methylphenyl)-L-serine is a modified amino acid derivative where a 4-methylphenoxy group is attached to the oxygen atom of L-serine. This structural modification introduces aromatic and hydrophobic characteristics, distinguishing it from unmodified serine.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-methylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-2-4-8(5-3-7)14-6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMJPKXTYHCNKM-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Methylphenyl)-L-serine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol and glycine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
O-(4-Methylphenyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted amino acids depending on the reagents used.
Scientific Research Applications
O-(4-Methylphenyl)-L-serine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(4-Methylphenyl)-L-serine involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to participate in hydrogen bonding and ionic interactions, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares O-(4-Methylphenyl)-L-serine with other L-serine derivatives, focusing on structural features, synthesis, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of L-Serine Derivatives
Key Comparative Insights
Structural and Functional Group Diversity Aryl vs. Acyl Substituents: this compound’s 4-methylphenoxy group contrasts with acylated derivatives (e.g., hexa-3,5-dienoyl or octanoyl). The aryl group may enable π-π stacking or hydrophobic interactions, while acyl groups influence reactivity (e.g., β-substitution in hexa-3,5-dienoyl derivatives) or lipophilicity (e.g., octanoyl’s role in cavitand binding) . Photoreactivity: DMNB-Ser’s nitrobenzyl group enables UV-induced bond cleavage, a feature absent in this compound .
For example, N-[(4-Methoxyphenyl)methyl]-L-serine achieves 89.7% yield via optimized routes, while β-substituted acyl derivatives (e.g., hexa-3,5-dienoyl) require multi-step purification and yield ≤29% .
Physicochemical and Functional Properties Lipophilicity: Acylated derivatives (e.g., octanoyl, dihydrocaffeic acyl) exhibit higher octanol/water partition coefficients, enhancing stability in hydrophobic environments . This compound’s aryl group may similarly increase hydrophobicity but lacks antioxidant or photoreactive functionality. Conformational Stability: O-(n-octanoyl)-L-serine shows slowed conformational dynamics when complexed with cavitands, suggesting this compound’s aryl group could stabilize interactions in macromolecular systems .
Applications
- Biochemical Tools : DMNB-Ser serves as a phototrigger, while dihydrocaffeic derivatives act as antioxidants . This compound’s applications remain speculative but may include complexation studies or as a synthetic intermediate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
